

An In-depth Technical Guide to CFT8634: A Potent and Selective BRD9 Degrader

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R)-CFT8634

Cat. No.: B12374821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFT8634 is a potent, selective, and orally bioavailable heterobifunctional protein degrader designed to target Bromodomain-containing protein 9 (BRD9) for degradation.^{[1][2]} As a Bifunctional Degradation Activating Compound (BiDAC™), CFT8634 recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent proteasomal degradation.^{[2][3]} This technical guide provides a comprehensive overview of the chemical properties, synthesis pathway, mechanism of action, and preclinical data of CFT8634, positioning it as a significant tool for research in cancers with SMARCB1 perturbation, such as synovial sarcoma and SMARCB1-null solid tumors.^{[3][4]}

Chemical Properties

CFT8634 is a synthetic organic molecule with a complex structure enabling its dual-binding functionality.^[5] Its key chemical and physical properties are summarized in the table below.

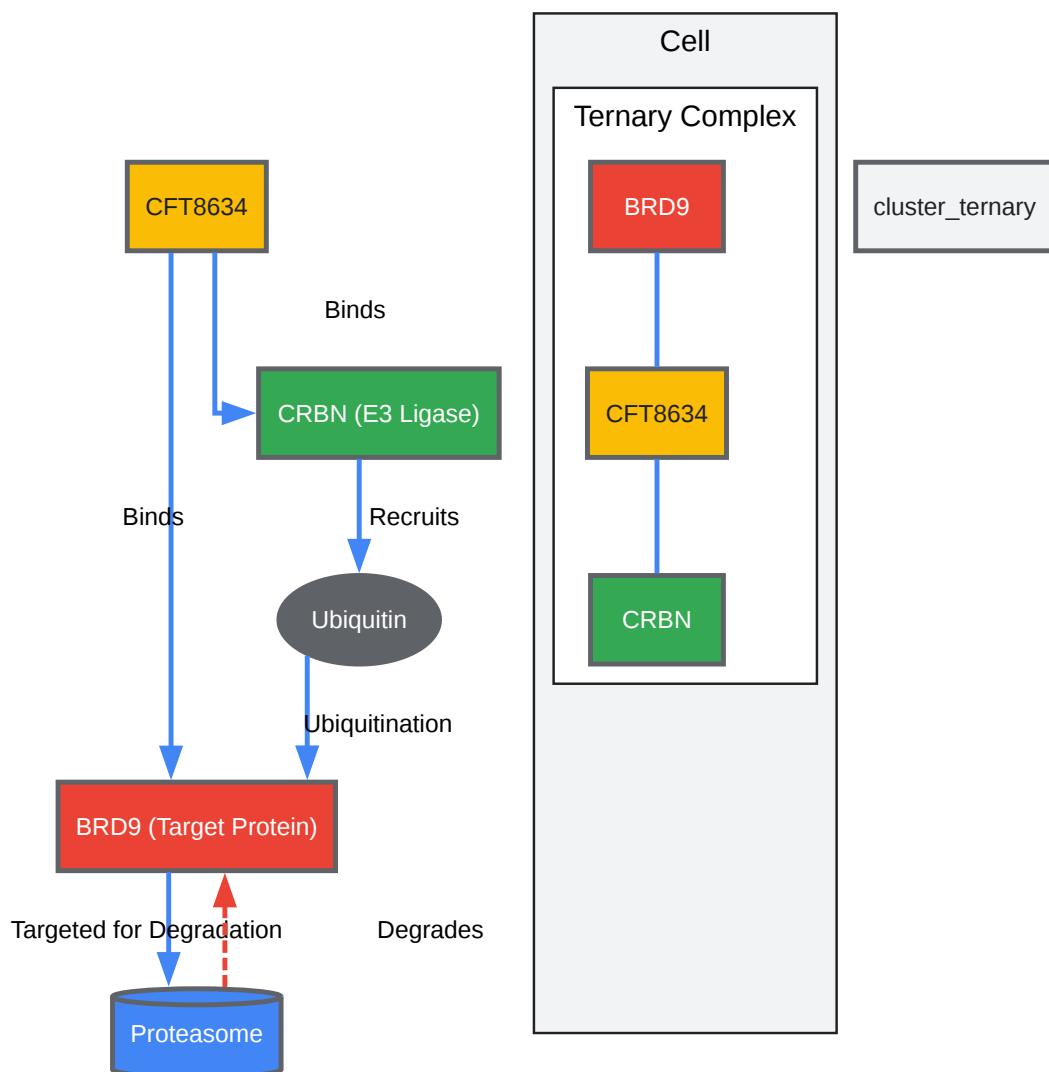
Property	Value	Reference
IUPAC Name	(S)-3-(4-((S)-1-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-dihydropyridin-3-yl)benzyl)-3,3-difluoropiperidin-4-yl)piperazin-1-yl)-3-fluorophenylamino)piperidine-2,6-dione	[6]
Molecular Formula	C37H45F3N6O5	[7][8]
Molecular Weight	710.79 g/mol	[7][8]
CAS Number	2704617-96-7	[3][5][7][8][9]
Solubility	Soluble in DMSO.	[6][7]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[7]

Table 1: Chemical and Physical Properties of CFT8634

Synthesis Pathway

The synthesis of CFT8634 was developed using C4 Therapeutics' proprietary TORPEDO® (Target Oriented Protein Degrader Optimizer) platform.[4] While a detailed, step-by-step synthesis protocol is not publicly available, the general strategy for creating heterobifunctional degraders like CFT8634 involves the modular assembly of three key components: a ligand that binds to the target protein (BRD9), a ligand that binds to an E3 ubiquitin ligase (CRBN), and a linker that connects these two ligands.[3] The chemical structure of CFT8634 is disclosed in patent WO2021178920A1.[6][9][10][11]

The development process, as alluded to in preclinical presentations, involved extensive medicinal chemistry efforts to optimize the potency, selectivity, and oral bioavailability of the degrader molecule. This optimization likely included modifications to the BRD9-binding moiety, the CRBN-binding moiety, and the linker to achieve the desired pharmacokinetic and pharmacodynamic properties.


Mechanism of Action: Targeted Protein Degradation

CFT8634 functions as a proteolysis-targeting chimera (PROTAC) to induce the degradation of BRD9.[\[12\]](#) Its mechanism of action involves the following key steps:

- **Ternary Complex Formation:** CFT8634, being a heterobifunctional molecule, simultaneously binds to the bromodomain of BRD9 and the C RBN subunit of the CRL4-C RBN E3 ubiquitin ligase complex.[\[2\]](#)[\[13\]](#) This brings BRD9 into close proximity with the E3 ligase.
- **Ubiquitination:** Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD9.
- **Proteasomal Degradation:** The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
- **Catalytic Cycle:** After inducing the degradation of a BRD9 molecule, CFT8634 is released and can bind to another BRD9 protein, thus acting catalytically to degrade multiple target proteins.

This targeted degradation of BRD9 is hypothesized to be a more effective therapeutic strategy than simple inhibition, particularly in cancers that are dependent on the non-enzymatic scaffolding function of BRD9.[\[4\]](#)

Mechanism of Action of CFT8634

[Click to download full resolution via product page](#)

Caption: Mechanism of action of CFT8634 as a BRD9 degrader.

Preclinical Data

CFT8634 has demonstrated potent and selective degradation of BRD9 in preclinical studies, leading to anti-tumor activity in models of SMARCB1-perturbed cancers.

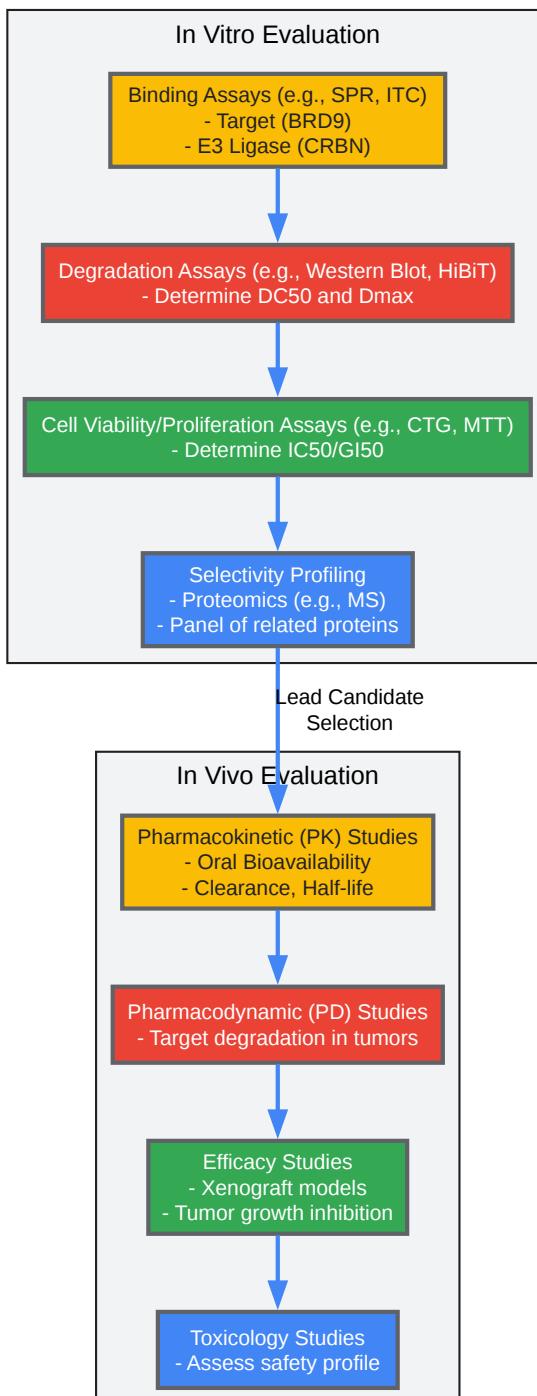
In Vitro Activity

Parameter	Value	Cell Line/Context	Reference
DC50 (BRD9 Degradation)	2 nM	Synovial sarcoma cell line	[12] [13]
DC50 (BRD9 Degradation)	2.7 nM	SMARCB-1 deficient cell lines	[3]
DC50 (BRD9 Degradation)	3 nM	Not specified	[1] [7] [14] [15]
hERG Inhibition	>30 μ M	Not specified	[3]

Table 2: In Vitro Activity of CFT8634

In Vivo Activity

Parameter	Value	Species	Reference
Oral Bioavailability (F)	83%	Rat	[3] [16]
Clearance (Cl _{obs})	22 mL/min/kg	Rat	[3] [16]
Oral Bioavailability (F)	74%	Mouse	[14]
Clearance	6 mL/min/kg	Mouse	[14]


Table 3: In Vivo Pharmacokinetic Parameters of CFT8634

In vivo studies using xenograft models of SMARCB1-perturbed cancers have shown that oral administration of CFT8634 leads to robust, dose-dependent degradation of BRD9 and significant tumor growth inhibition.[\[12\]](#)[\[13\]](#)

Experimental Protocols

Detailed experimental protocols for the characterization of CFT8634 are proprietary. However, a general workflow for evaluating a PROTAC molecule like CFT8634 is outlined below.

Generalized Experimental Workflow for PROTAC Evaluation

[Click to download full resolution via product page](#)

Caption: Generalized workflow for preclinical evaluation of a PROTAC.

Conclusion

CFT8634 is a well-characterized preclinical candidate that effectively induces the degradation of BRD9 through a PROTAC-mediated mechanism. Its high potency, selectivity, and oral bioavailability make it a valuable research tool for investigating the therapeutic potential of targeting BRD9 in synovial sarcoma, SMARCB1-null tumors, and other cancers with a dependency on BRD9. While detailed synthesis and experimental protocols are not publicly available, the data presented herein provide a strong foundation for its further investigation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CFT8634|CAS 2704617-93-4|DC Chemicals [dcchemicals.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. CFT8634 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Compound CFT8634 - Chemdiv [chemdiv.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2021178920A1 - Compounds for targeted degradation of brd9 - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. | BioWorld [bioworld.com]
- 15. CFT-8634 (CFT8634) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 16. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to CFT8634: A Potent and Selective BRD9 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12374821#chemical-properties-and-synthesis-pathway-of-cft8634>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com